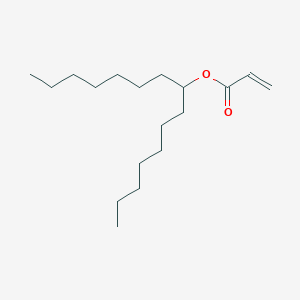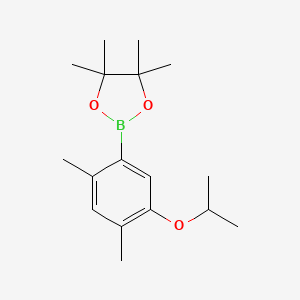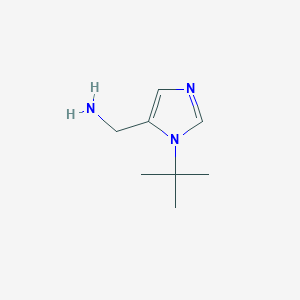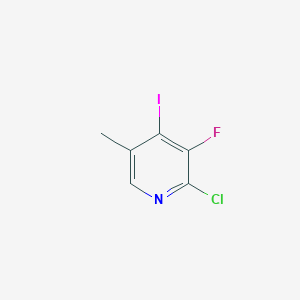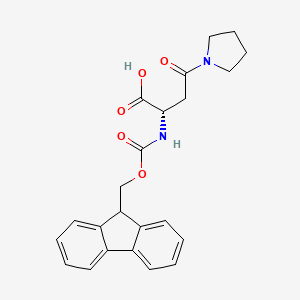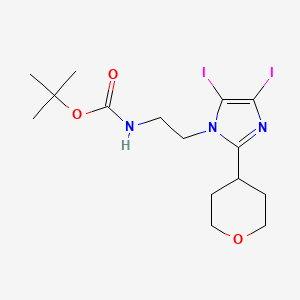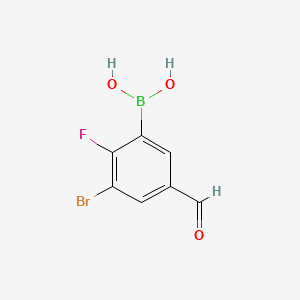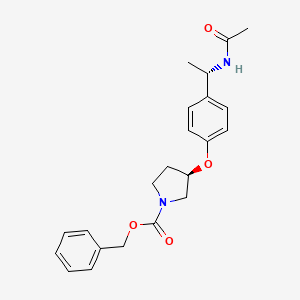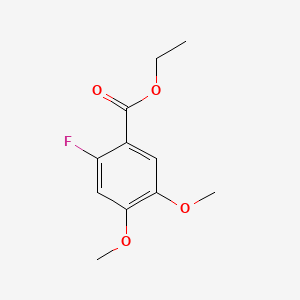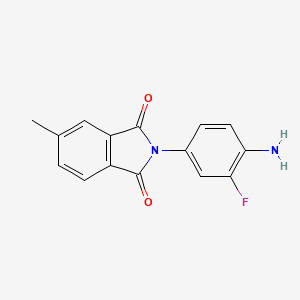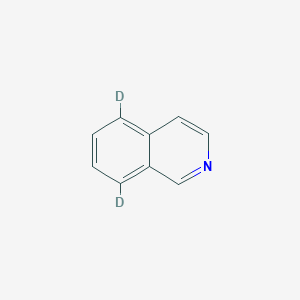
5,8-Dideuterioisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline-5,8-D2 is a deuterated derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline, consisting of a benzene ring fused to a pyridine ring. Isoquinoline-5,8-D2 is characterized by the presence of deuterium atoms at the 5th and 8th positions of the isoquinoline ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoquinoline-5,8-D2 can be synthesized through several methods, including:
From Cinnamaldehyde: This method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime.
Bischler-Napieralski Synthesis: In this reaction, 2-phenylethylamine is first treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine.
Industrial Production Methods
Industrial production of isoquinoline and its derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . The Pomeranz-Fritsch reaction is another efficient method for the preparation of isoquinoline, using benzaldehyde and aminoacetaldehyde diethyl acetal in an acid medium .
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinoline-5,8-D2 undergoes various chemical reactions, including:
Oxidation: Oxidation with peracetic acid gives the N-oxide.
Reduction: Mild reduction with tin and hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline.
Common Reagents and Conditions
Oxidation: Peracetic acid, alkaline potassium permanganate.
Reduction: Tin and hydrochloric acid, hydrogen and platinum catalyst.
Substitution: Electrophilic reagents for C-5 and C-8 positions, nucleophilic reagents for C-1 and C-3 positions.
Major Products
Oxidation: Pyridine-3,4-dicarboxylic acid.
Reduction: 1,2,3,4-tetrahydroisoquinoline, decahydroisoquinoline.
Substitution: Various substituted isoquinolines depending on the reagents used.
Applications De Recherche Scientifique
Isoquinoline-5,8-D2 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of isoquinoline-5,8-D2 involves its interaction with various molecular targets and pathways. As an analog of pyridine, isoquinoline-5,8-D2 can act as a weak base and form salts upon treatment with strong acids . It can also form adducts with Lewis acids, such as boron trifluoride . The presence of deuterium atoms may influence its binding affinity and reactivity with these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A structural isomer of isoquinoline with the nitrogen atom at the first position of the fused ring system.
1-Benzylisoquinoline: The structural backbone in many naturally occurring alkaloids such as papaverine.
Naphthalene: Similar in terms of the aromatic ring structure but lacks the nitrogen atom present in isoquinoline.
Uniqueness
Isoquinoline-5,8-D2 is unique due to the presence of deuterium atoms, which can influence its chemical properties and reactivity. This makes it a valuable compound for studying isotope effects in chemical reactions and for use in deuterium-labeled studies in various fields of research.
Propriétés
Formule moléculaire |
C9H7N |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
5,8-dideuterioisoquinoline |
InChI |
InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/i3D,4D |
Clé InChI |
AWJUIBRHMBBTKR-NMQOAUCRSA-N |
SMILES isomérique |
[2H]C1=C2C=CN=CC2=C(C=C1)[2H] |
SMILES canonique |
C1=CC=C2C=NC=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



